![molecular formula C18H21NO2 B12624386 N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide CAS No. 920317-83-5](/img/structure/B12624386.png)
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide is an organic compound with the molecular formula C16H17NO2 It is a derivative of acetamide, featuring a methoxyphenyl and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide typically involves the reaction of 3-(3-methoxyphenyl)-3-phenylpropylamine with acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a base such as pyridine to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-[3-(3-Hydroxyphenyl)-3-phenylpropyl]acetamide.
Reduction: Formation of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The methoxy and phenyl groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the phenylpropyl group.
N-(3-Phenylpropyl)acetamide: Similar structure but lacks the methoxy group.
N-(3-Methoxyphenyl)acetamide: Similar structure but lacks the phenylpropyl group.
Uniqueness
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide is unique due to the presence of both methoxy and phenylpropyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
920317-83-5 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[3-(3-methoxyphenyl)-3-phenylpropyl]acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14(20)19-12-11-18(15-7-4-3-5-8-15)16-9-6-10-17(13-16)21-2/h3-10,13,18H,11-12H2,1-2H3,(H,19,20) |
Clave InChI |
OJTOLFDTLADRFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


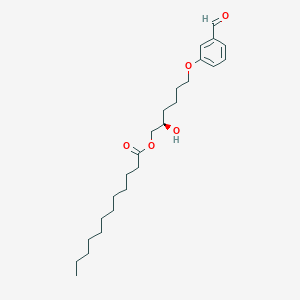
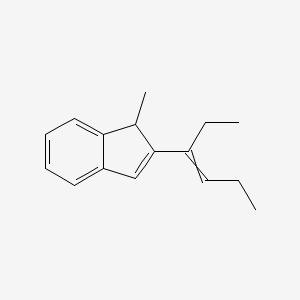

![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)
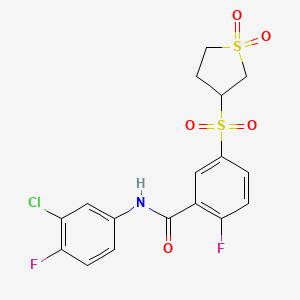
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
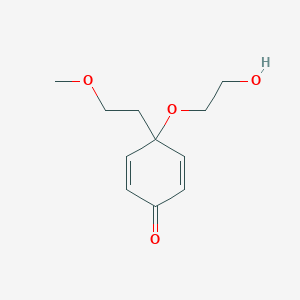
![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
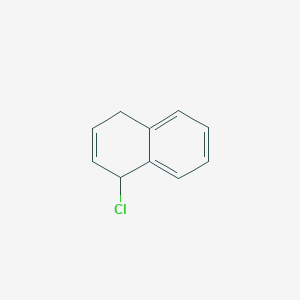
![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
